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Compound of Interest

Compound Name: Fexofenadine Impurity F

Cat. No.: B3111706 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the basic analytical profile of

Fexofenadine Impurity F, a known metabolite and impurity in the manufacturing of

Fexofenadine. This document outlines its chemical identity, and typical analytical

methodologies for its identification and quantification, and presents a general workflow for

pharmaceutical impurity analysis.

Chemical Identity and Physical Properties
Fexofenadine Impurity F, chemically known as 2-[4-[1-Hydroxy-4-[4-

(hydroxydiphenylmethyl)piperidin-1-yl]butyl]phenyl]propanoic acid, is a recognized impurity in

Fexofenadine.[1][2][3][4] Its fundamental properties are summarized in the table below.
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Property Value References

Chemical Name

2-[4-[1-Hydroxy-4-[4-

(hydroxydiphenylmethyl)piperid

in-1-yl]butyl]phenyl]propanoic

acid

[1][2][5]

CAS Number 185066-33-5 [1][5][6]

Molecular Formula C₃₁H₃₇NO₄ [1][5][6]

Molecular Weight 487.63 g/mol [1][6]

Synonyms Fexofenadine EP Impurity F [2][5][7]

Analytical Methodologies
The analysis of Fexofenadine and its impurities, including Impurity F, predominantly relies on

chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC)

and Ultra-Performance Liquid Chromatography (UPLC), often coupled with mass spectrometry

(MS) for definitive identification. While specific analytical data for Fexofenadine Impurity F is

not publicly available without the purchase of a certified reference standard, the following

experimental protocols for Fexofenadine and its other impurities provide a strong starting point

for its analysis.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the separation and quantification of Fexofenadine and

its related substances. Several methods have been developed and validated for this purpose.

Method 1: Stability-Indicating RP-HPLC Method

This method is designed for the determination of fexofenadine hydrochloride and its related

substances in active pharmaceutical ingredients.[8]

Instrumentation: A gradient HPLC system with a UV detector.

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[8]
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Mobile Phase A: 0.01M Potassium di-hydrogen orthophosphate, pH 6.0.[8]

Mobile Phase B: Methanol.[8]

Gradient Program: A linear gradient is employed to achieve separation.

Flow Rate: 1.0 mL/min.[8]

Column Temperature: 30°C.[8]

Detection: UV at 254 nm.[8]

Run Time: 70 minutes.[8]

Method 2: RP-HPLC for Fexofenadine Hydrochloride and its Organic Impurities (per USP

Monograph)

This method is suitable for the separation of Fexofenadine Hydrochloride from its organic

impurities.[1]

Instrumentation: HPLC with UV detector.

Column: L11 column (e.g., Kinetex Phenyl-Hexyl or Kinetex Biphenyl).[1]

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., water adjusted to pH 2.0

with Phosphoric Acid).[1]

Flow Rate: 1.5 mL/min (Isocratic).[1]

Injection Volume: 20 µL.[1]

Temperature: 25 °C.[1]

Detector: UV at 220 nm.[1]

Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers higher resolution and faster analysis times compared to traditional HPLC, making

it a valuable tool for impurity profiling.
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Stability-Indicating Gradient RP-UPLC Method

This method was developed for the quantitative determination of process-related impurities and

forced degradation products of fexofenadine HCl.[9]

Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.

Column: Waters Acquity BEH C18 (100 mm x 2.1 mm), 1.7 µm particle size.[9]

Mobile Phase A: 0.05% triethylamine, pH adjusted to 7.0 with ortho-phosphoric acid.[9]

Mobile Phase B: A mixture of water and acetonitrile (10:90 v/v).[9]

Gradient Program (T/%B): 0/25, 10/25, 15/35, 33/60, 35/80, 36/25, and 40/25.[9]

Flow Rate: 0.4 mL/min.[9]

Column Temperature: 30°C.[9]

Detection Wavelength: 220 nm.[9]

Analytical Workflow for Impurity Profiling
The identification and quantification of pharmaceutical impurities like Fexofenadine Impurity F
follows a structured analytical workflow. This process ensures the safety and efficacy of the

final drug product.
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Analytical Workflow for Fexofenadine Impurity F
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Caption: General analytical workflow for the identification and quantification of pharmaceutical

impurities.

Conclusion
The analytical profile of Fexofenadine Impurity F is crucial for ensuring the quality and safety

of Fexofenadine drug products. While specific quantitative data for this impurity is not readily

available in the public domain, established analytical techniques such as RP-HPLC and UPLC

provide a robust framework for its detection, identification, and quantification. The detailed

methodologies and the general analytical workflow presented in this guide serve as a valuable

resource for researchers and professionals in the pharmaceutical industry. For definitive

analysis, the use of a certified reference standard for Fexofenadine Impurity F is essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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